![molecular formula C19H17ClN4O2 B5322973 N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5322973.png)
N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as CMX-2043, is a small molecule drug that has been studied for its potential therapeutic applications in various disease conditions.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the activation of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. The opening of the mitoKATP channel results in the release of mitochondrial reactive oxygen species (ROS) and the activation of downstream signaling pathways that can lead to the observed therapeutic effects of this compound (5).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various disease models. In cardiovascular diseases, this compound has been shown to reduce infarct size, improve cardiac function, and decrease oxidative stress and inflammation (6). In neurodegenerative diseases, this compound has been shown to protect against glutamate-induced excitotoxicity, reduce oxidative stress and inflammation, and improve cognitive function (7). In cancer, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy (8).
実験室実験の利点と制限
The advantages of using N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea in lab experiments include its well-characterized mechanism of action, its ability to target multiple disease pathways, and its potential for use in combination therapies. However, the limitations of using this compound in lab experiments include its limited solubility and stability, its potential for off-target effects, and the need for further preclinical and clinical studies to establish its safety and efficacy.
将来の方向性
For the study of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea include the development of novel formulations and delivery strategies to improve its solubility and stability, the identification of biomarkers to predict patient response, and the evaluation of its safety and efficacy in clinical trials. Additionally, the exploration of this compound in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a small molecule drug that has been studied for its potential therapeutic applications in various disease conditions. Its well-characterized mechanism of action, biochemical and physiological effects, and potential for use in combination therapies make it an attractive candidate for further investigation. However, further preclinical and clinical studies are needed to establish its safety and efficacy in humans.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the reaction of 3-chloro-2-methyl aniline with 4-[(6-methyl-3-pyridazinyl)oxy]benzoyl isocyanate in the presence of a base. The resulting product is then treated with ammonium hydroxide to obtain this compound. The synthesis of this compound has been described in detail in the literature (1).
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, this compound has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects that can protect against ischemia-reperfusion injury (2). In neurodegenerative diseases, this compound has been shown to have neuroprotective effects that can prevent neuronal cell death (3). In cancer, this compound has been shown to have anti-tumor effects that can inhibit cancer cell proliferation and induce apoptosis (4).
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-6-11-18(24-23-12)26-15-9-7-14(8-10-15)21-19(25)22-17-5-3-4-16(20)13(17)2/h3-11H,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQIUBADPFFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)
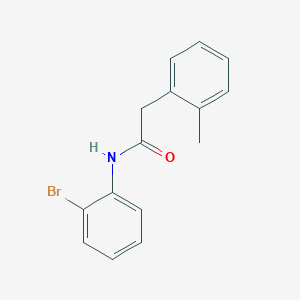
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
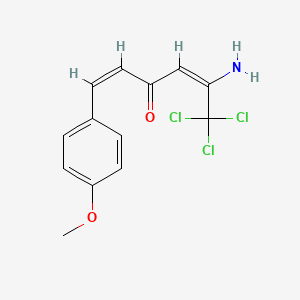
![methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B5322927.png)
![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)
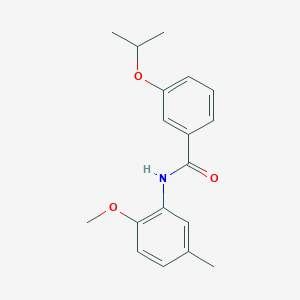
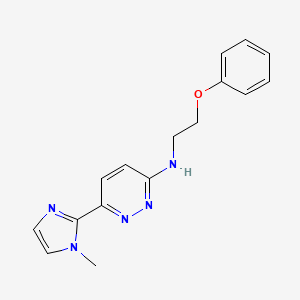
![3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B5322959.png)
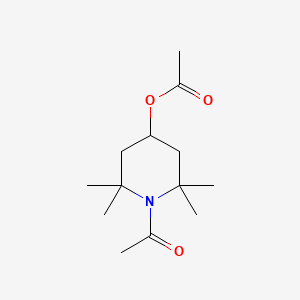
![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)
![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)